2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
This compound features a 1H-imidazole core substituted at position 5 with a hydroxymethyl group and at position 2 with a (2-methylbenzyl)sulfanyl moiety. The acetamide side chain is functionalized with a 4-methylbenzyl group. The 2- and 4-methylbenzyl substituents likely influence steric and electronic properties, impacting target binding and pharmacokinetics .
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-7-9-18(10-8-16)11-23-21(27)13-25-20(14-26)12-24-22(25)28-15-19-6-4-3-5-17(19)2/h3-10,12,26H,11,13-15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRCQIJHOMAQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=CC=C3C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of Aromatic Substituents: The aromatic groups can be introduced through Friedel-Crafts alkylation reactions.
Final Coupling: The final step involves coupling the intermediate with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Overview
2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound characterized by its imidazole ring, sulfanyl group, and aromatic substituents. This unique structure positions it as a compound of interest across various scientific fields, including chemistry, biology, and medicine.
Scientific Research Applications
The compound has shown potential in various research applications:
Chemistry
- Building Block for Complex Molecules : It serves as a precursor in the synthesis of more intricate chemical structures, aiding in the exploration of reaction mechanisms and new synthetic pathways.
Biology
- Biochemical Probes : The compound can be utilized to study enzyme interactions, providing insights into enzyme kinetics and mechanisms.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain microbial strains, warranting further investigation into its pharmacological properties.
Medicine
- Therapeutic Properties : Research indicates potential applications in treating infections and cancer due to its unique structural features. The imidazole core is particularly noted for its activity against various biological targets.
- Mechanism of Action : The interaction with specific molecular targets may inhibit enzyme activity, while the sulfanyl group could enhance binding affinity.
Industry
- Material Development : The compound's properties may be harnessed in creating new materials with specialized electronic or optical characteristics, expanding its utility beyond traditional applications.
Mechanism of Action
The mechanism of action of 2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and biological implications among related imidazole derivatives:
Key Comparisons:
Sulfur Group Effects: Thioether (Target): Offers moderate electron-withdrawing effects and higher metabolic stability compared to sulfonamides () or sulfoxides (). Sulfonyl groups () enhance polarity but may reduce cell permeability .
Substituent Impact: 5-Hydroxymethyl (Target): Unlike nitro () or benzenesulfonyl () groups, hydroxymethyl may reduce mutagenic risk while maintaining hydrogen-bonding capacity . Benzyl vs. Cyclopropyl (): The 4-methylbenzyl group in the target compound increases lipophilicity (logP) vs.
Biological Activity: highlights that 5-nitroimidazoles with sulfonylmethyl groups exhibit potent antibacterial and antiparasitic activity, but nitro groups are associated with mutagenicity. The target compound’s hydroxymethyl substituent may mitigate this risk .
Research Findings and Data Tables
Table 1: Physicochemical Properties (Predicted)
Biological Activity
2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide, a complex organic compound, has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features:
- An imidazole ring , which is known for its biological significance, particularly in enzyme activity.
- A sulfanyl group that may influence the compound's reactivity and binding affinity.
- Two aromatic substituents that enhance its interaction with biological targets.
Structural Formula
| Component | Structure |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25N3O2S |
| CAS Number | 921504-52-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can act as a ligand for metal ions or participate in enzyme inhibition, while the sulfanyl group may modulate the compound’s reactivity.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit significant inhibition of specific enzymes, such as carbonic anhydrases (CAs) and phospholipases. For instance, sulfonamides have shown effectiveness against CA IX with low IC50 values, suggesting a potential for anticancer applications .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have demonstrated that imidazole derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. For example, compounds similar to this one have shown significant inhibition against Staphylococcus aureus .
Anticancer Properties
Recent studies have explored the anticancer potential of imidazole-based compounds. For instance:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231), significantly increasing the percentage of apoptotic cells compared to controls .
Antibacterial Effects
In vitro studies have reported that related compounds demonstrate antibacterial and anti-biofilm activities against various pathogens:
- Significant inhibition rates were recorded at concentrations as low as 50 µg/mL against Klebsiella pneumoniae and Staphylococcus aureus .
Study 1: Anticancer Activity
In a study examining the effects of imidazole derivatives on breast cancer cells, it was found that specific compounds led to a marked increase in apoptotic cell populations. The data indicated a substantial increase in annexin V-FITC positive cells, suggesting effective induction of apoptosis .
Study 2: Enzyme Inhibition
A mechanistic study highlighted the inhibition of CA IX by related compounds, demonstrating their selectivity and potency. The binding affinity was assessed through molecular docking studies, revealing favorable interactions with the enzyme's active site .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via reflux-based condensation reactions. For example, equimolar concentrations of imidazole precursors and acetamide derivatives are combined in pyridine with Zeolite (Y-H) as a catalyst at 150°C for 5 hours . Monitoring reaction progress via TLC (e.g., Chloroform:Methanol 7:3 ratio) ensures intermediate formation . Post-reaction, distillation of excess pyridine and recrystallization from ethanol improves purity. Optimization can involve Design of Experiments (DOE) to statistically evaluate variables like catalyst loading, temperature, and solvent ratios .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- TLC : Use solvent systems like Chloroform:Methanol (7:3) to monitor reaction intermediates .
- Recrystallization : Ethanol or ice-water mixtures are effective for isolating pure crystals .
- Spectroscopy : Cross-reference NMR/IR data with databases like NIST Chemistry WebBook for validation .
Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?
- Methodological Answer : Standardize protocols for substituent introduction. For example, reductive amination with aldehydes under solvent-free conditions can generate derivatives, with strict control of stoichiometry (1.2 eq hydrazine hydrate) and reaction time (4 hours under reflux) . Documenting catalyst batches and purification steps (e.g., ice-water quenching) minimizes variability .
Advanced Research Questions
Q. How can computational tools enhance the design of derivatives with improved bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict electronic properties of the imidazole core, guiding functional group substitutions. For instance, modifying the hydroxymethyl group or sulfanyl linker can alter binding affinity. Computational reaction path searches, combined with machine learning, identify optimal synthetic routes and reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for antiproliferative studies) and control compounds.
- Meta-Analysis : Apply multivariate regression to isolate variables like purity (>95%) or solvent residues affecting bioactivity .
- Cross-Validation : Compare results with structurally similar compounds (e.g., triazole derivatives) to identify structure-activity trends .
Q. How can reaction engineering principles improve scale-up synthesis without compromising yield?
- Methodological Answer : Implement membrane separation technologies to recover catalysts (e.g., Zeolite Y-H) during distillation . Use process simulation software to model heat transfer in reflux systems and optimize energy efficiency. Pilot-scale reactors with real-time TLC monitoring ensure consistency in intermediate formation .
Q. What modifications to the imidazole ring could enhance pharmacokinetic properties?
- Methodological Answer :
- Hydrophilicity : Introduce polar groups (e.g., carboxylates) via ester hydrolysis of the hydroxymethyl moiety.
- Metabolic Stability : Replace the sulfanyl group with a sulfoxide or sulfone to reduce oxidative degradation .
- Bioavailability : Employ prodrug strategies, such as acetylating the hydroxymethyl group for improved membrane permeability .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Library Synthesis : Generate derivatives with systematic substitutions (e.g., alkyl/aryl groups at the 2-methylphenyl position).
- High-Throughput Screening : Use automated platforms to test antiproliferative activity against cancer cell lines .
- QSAR Modeling : Correlate electronic parameters (e.g., logP, HOMO-LUMO gaps) with bioactivity using partial least squares regression .
Q. What statistical methods are critical for optimizing reaction parameters?
- Methodological Answer :
- Factorial Design : Test interactions between temperature (150–170°C), catalyst concentration (0.01–0.05 M), and solvent polarity .
- Response Surface Methodology (RSM) : Model non-linear relationships to identify maximum yield conditions.
- ANOVA : Validate significance of variables (p < 0.05) to prioritize optimization efforts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
